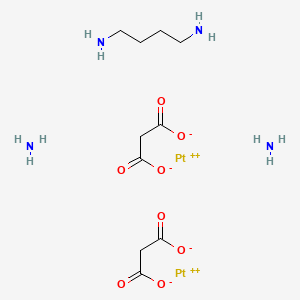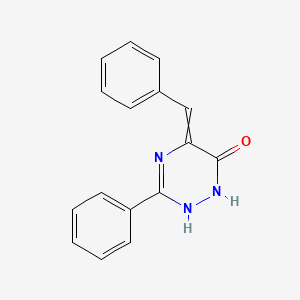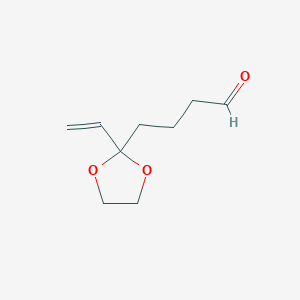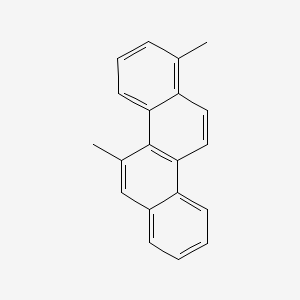
azane;butane-1,4-diamine;platinum(2+);propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;butane-1,4-diamine;platinum(2+);propanedioate is a complex chemical compound that combines azane, butane-1,4-diamine, platinum(2+), and propanedioate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azane;butane-1,4-diamine;platinum(2+);propanedioate involves multiple steps, starting with the preparation of individual components. The azane component can be synthesized through the reaction of ammonia with a suitable nitrogen source. Butane-1,4-diamine is typically prepared through the hydrogenation of succinonitrile. Platinum(2+) is obtained from platinum salts, and propanedioate is synthesized from malonic acid.
The final step involves the coordination of these components to form the desired compound. This process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure the correct formation of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to achieve high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.
化学反応の分析
Types of Reactions
Azane;butane-1,4-diamine;platinum(2+);propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more components are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms of the compound.
科学的研究の応用
Azane;butane-1,4-diamine;platinum(2+);propanedioate has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: It is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell growth.
Industry: It is used in the production of advanced materials, including nanomaterials and coordination polymers.
作用機序
The mechanism of action of azane;butane-1,4-diamine;platinum(2+);propanedioate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum(2+) component plays a crucial role in binding to these targets, leading to the inhibition of biological processes. The compound’s ability to form coordination complexes with various biomolecules is key to its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds include other platinum-based coordination complexes such as cisplatin, carboplatin, and oxaliplatin. These compounds share some structural similarities but differ in their specific ligands and overall chemical properties.
Uniqueness
Azane;butane-1,4-diamine;platinum(2+);propanedioate is unique due to its specific combination of components, which imparts distinct chemical and biological properties
Conclusion
This compound is a complex and versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and potential for use in various fields make it an important subject of study.
特性
CAS番号 |
125922-35-2 |
|---|---|
分子式 |
C10H22N4O8Pt2 |
分子量 |
716.5 g/mol |
IUPAC名 |
azane;butane-1,4-diamine;platinum(2+);propanedioate |
InChI |
InChI=1S/C4H12N2.2C3H4O4.2H3N.2Pt/c5-3-1-2-4-6;2*4-2(5)1-3(6)7;;;;/h1-6H2;2*1H2,(H,4,5)(H,6,7);2*1H3;;/q;;;;;2*+2/p-4 |
InChIキー |
CIEJIFJXGDBVQD-UHFFFAOYSA-J |
正規SMILES |
C(CCN)CN.C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].N.N.[Pt+2].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
